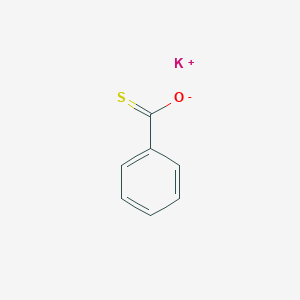

potassium;thiobenzate

Description

Potassium thiobenzate (C6H5COSK) is the potassium salt of thiobenzoic acid (C6H5COSH). Thiobenzate esters have demonstrated antifungal activity against Candida albicans, disrupting cellular integrity , though the potassium salt’s specific biological roles remain unexplored.

Properties

IUPAC Name |

potassium;thiobenzate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCPWBGBPJDRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=S)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

potassium;thiobenzate undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Intermediate

Potassium thiobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. It is involved in reactions such as nucleophilic substitution, where it acts as a sulfur-containing nucleophile. For instance, it can react with alkyl halides to form thioester linkages through an SN2 mechanism, which is characterized by an inversion of configuration at the reaction center .

Reactivity and Transformations

The compound can undergo several chemical transformations:

- Oxidation : It can be oxidized to form disulfides.

- Reduction : Reduction processes yield thiols.

- Substitution Reactions : Potassium thiobenzoate can participate in nucleophilic substitution reactions with various electrophiles .

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, potassium thiobenzoate is utilized to study enzyme mechanisms and protein interactions. Its ability to modify thiol groups in proteins allows researchers to investigate the roles of these groups in enzymatic activity and protein stability. For example, it has been used to probe the active sites of various enzymes, providing insights into their catalytic mechanisms .

Therapeutic Potential

While potassium thiobenzoate itself is not widely recognized as a therapeutic agent, its derivatives and related compounds have shown potential in various pharmacological applications. The compound's structure allows for modifications that can lead to novel therapeutic agents targeting specific biological pathways .

Industrial Applications

Polymer Production

In industrial chemistry, potassium thiobenzoate is used in the production of polymers and other industrial chemicals. Its reactivity makes it suitable for creating functionalized polymers that can be tailored for specific applications, such as coatings and adhesives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of potassium thiobenzoate in various applications:

- Synthesis of Thioesters : Research demonstrated that potassium thiobenzoate effectively reacts with activated carboxylic acids to form thioesters, showcasing its utility in synthetic organic chemistry .

- Enzyme Inhibition Studies : In studies involving enzyme kinetics, potassium thiobenzoate was used to modify enzyme active sites, allowing researchers to elucidate mechanisms of action for specific enzymes .

Mechanism of Action

The mechanism of action of potassium;thiobenzate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound’s molecular structure allows it to engage in various biochemical processes, influencing its activity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Potassium Sulfur-Containing Compounds

Structural and Functional Comparison

The following table compares potassium thiobenzate with structurally related potassium salts:

Reactivity and Stability

- Potassium Thiocyanate (KSCN): Exhibits versatile coordination modes (e.g., bridging or terminal SCN<sup>−</sup> ligands) in metal complexes, critical for catalysis and materials science . Reacts with hydrazonoyl halides to form heterocyclic compounds .

- Potassium Thioacetate (CH3COSK) : Acts as a soft nucleophile in SN2 reactions, enabling thioether synthesis .

Research Findings and Data

Antifungal Activity of Thiobenzate Derivatives

Exposure of Candida albicans to thiobenzate caused cytoplasmic disorganization, nuclear membrane degradation, and vacuolation within 4–66 hours . Potassium thiobenzate’s efficacy in this context remains unstudied but warrants investigation.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing potassium thiobenzate, and how can its purity be validated?

- Answer : Potassium thiobenzate synthesis typically involves reacting thiobenzamide with potassium hydroxide under controlled conditions . Characterization requires spectroscopic techniques (e.g., ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis) and chromatographic methods (HPLC ) to assess purity . Quantitative elemental analysis (e.g., sulfur content via combustion analysis) further validates stoichiometric accuracy. For reproducibility, document reaction parameters (temperature, solvent, molar ratios) and purification steps (recrystallization solvents, filtration methods) in appendices .

Q. Which analytical techniques are optimal for distinguishing potassium thiobenzate from structurally similar thiolate salts?

- Answer : Raman spectroscopy is effective for differentiating thiobenzate (C-S stretching ~600–700 cm⁻¹) from thiolate (S-H stretches absent in thiobenzate) . X-ray crystallography resolves structural ambiguities by confirming bond lengths (C-S vs. S-K distances) . Pair mass spectrometry (MS) with collision-induced dissociation (CID) to identify fragmentation patterns unique to the thiobenzate anion .

Q. How should researchers design controlled experiments to assess potassium thiobenzate’s stability under varying pH conditions?

- Answer : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (absorbance changes at λ_max ~250–300 nm) . Use kinetic modeling (e.g., pseudo-first-order plots) to derive degradation rate constants. Include controls with inert atmospheres (N₂) to isolate pH effects from oxidative pathways. Report deviations in triplicate trials and append raw kinetic data .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying potassium thiobenzate’s reactivity in cross-coupling reactions?

- Answer : Employ Hammett plots to correlate substituent effects (σ values) on the benzene ring with reaction rates in palladium-catalyzed couplings . Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) . Contrast experimental yields with computational activation energies to validate mechanistic hypotheses .

Q. How can contradictory data on potassium thiobenzate’s catalytic activity in organic transformations be resolved?

- Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent polarity, catalyst loading) across studies . Replicate experiments under standardized conditions (e.g., anhydrous DMF, 0.1 mmol catalyst) and perform multivariate analysis (ANOVA) to isolate significant factors. Publish negative results to clarify boundary conditions .

Q. What advanced strategies exist for probing potassium thiobenzate’s role in photoinduced electron-transfer processes?

- Answer : Use time-resolved fluorescence spectroscopy (nanosecond resolution) to track excited-state dynamics. Pair with EPR spectroscopy to detect radical intermediates (e.g., thiyl radicals) . For computational support, apply TD-DFT to simulate electronic transitions and compare with experimental spectra .

Q. How can researchers design a robust protocol for potassium thiobenzate’s toxicity profiling in biological systems?

- Answer : Follow OECD Guidelines 423 for acute oral toxicity in rodent models. Use in vitro assays (e.g., HepG2 cell viability assays) to screen for cytotoxicity. Quantify bioaccumulation potential via logP measurements (octanol-water partitioning) and compare with EPA’s CompTox Dashboard data . Document dose-response curves and LD₅₀ values in appendices .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., conflicting catalytic efficiencies) by triangulating results from multiple techniques (e.g., NMR, XRD, and DFT) .

- Literature Reviews : Use PRISMA frameworks to systematically map existing studies, highlighting gaps in stability or mechanistic data .

- Experimental Design : Apply PICOT (Population: reaction systems; Intervention: thiobenzate concentration; Comparison: alternative catalysts; Outcome: yield; Time: reaction duration) to structure hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.